5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Overview
Description
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as APOC, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. APOC is a heterocyclic compound that belongs to the oxazole family and has a unique chemical structure that makes it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been shown to modulate the activity of certain ion channels and neurotransmitter receptors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been shown to reduce oxidative stress and improve mitochondrial function, which could have significant implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its potent inhibitory effects on certain enzymes and receptors, which make it a promising candidate for drug discovery and development. However, one of the limitations of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile is its relatively complex chemical structure, which can make synthesis and purification challenging. Additionally, further studies are needed to fully understand the potential side effects and toxicity of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile.
Future Directions
There are several potential future directions for research on 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of novel drugs based on the structure of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could have significant therapeutic potential for various diseases. Another area of interest is the investigation of the neuroprotective and anti-inflammatory properties of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could have implications for the treatment of various neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile, which could inform future drug development efforts.
Scientific Research Applications
5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery and development. 5-(1-azepanyl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile has also been studied for its potential neuroprotective and anti-inflammatory properties, which could have significant implications for the treatment of various neurological disorders.
properties
IUPAC Name |
5-(azepan-1-yl)-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-13-23-16-9-7-15(8-10-16)18-21-17(14-20)19(24-18)22-11-5-3-4-6-12-22/h7-10H,2-6,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGBPPQTOCZQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.